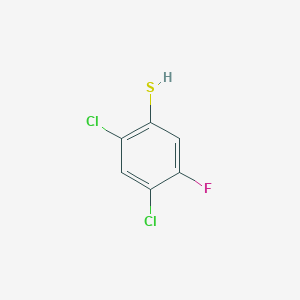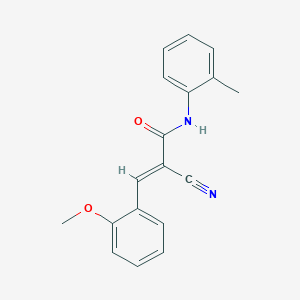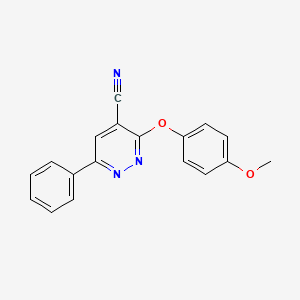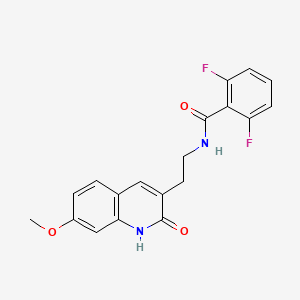
2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic compound . It contains a quinoline ring, which is a heterocyclic aromatic organic compound . This compound is part of the class of organic compounds known as aminopyrazines .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of anilines using malonic acid equivalents . The synthetic methodology of quinolin-2,4-dione derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinoline moiety, two fluorine atoms, a methoxy group, and an amide group .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Wissenschaftliche Forschungsanwendungen
Imaging of Solid Tumors with PET
One significant application of fluorine-containing benzamide analogs, including compounds structurally related to 2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, is in the development of ligands for positron emission tomography (PET) imaging. These compounds have been evaluated for their ability to image the sigma-2 receptor status of solid tumors. For instance, a series of fluorine-containing benzamide analogs was synthesized and assessed for their affinity for sigma-2 receptors. Compounds with moderate to high affinity were radiolabeled with fluorine-18 and demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, making them promising candidates for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Another area of application involves the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. For example, a study on the rhodium(III)-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate has demonstrated diverse synthesis strategies for fluorinated heterocycles. This process, involving C-H activation and versatile coupling, highlights the synthetic potential and mechanistic understanding of creating fluorinated compounds, which are highly valued for their pharmacological properties (Wu et al., 2017).
Antimicrobial Studies
Compounds related to this compound have also been synthesized for antimicrobial studies. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones from a lead molecule show the potential of such compounds in addressing bacterial and fungal infections. This research underscores the role of fluoroquinolone derivatives in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Patel & Patel, 2010).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
ZINC03911767, also known as 2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, is a compound that primarily targets zinc transporters . These transporters are part of two major families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . These transporters play a crucial role in maintaining cellular zinc homeostasis .
Mode of Action
ZINC03911767 interacts with its targets, the zinc transporters, to modulate the intracellular levels of zinc . This interaction can lead to changes in the cellular zinc homeostasis, which can have significant effects on various cellular functions .
Biochemical Pathways
Zinc is involved in numerous biochemical pathways. It plays a critical role in cell cycle progression, immune functions, and many other physiological processes . By modulating the activity of zinc transporters, ZINC03911767 can potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of ZINC03911767’s action would be largely dependent on its impact on cellular zinc homeostasis. As zinc is involved in numerous cellular functions, changes in zinc homeostasis could potentially affect cell cycle progression, immune responses, and other cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZINC03911767. For instance, factors such as pH, temperature, and the presence of other ions could potentially affect the compound’s stability and its interaction with zinc transporters . .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-26-13-6-5-11-9-12(18(24)23-16(11)10-13)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUJKWLXNVJCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
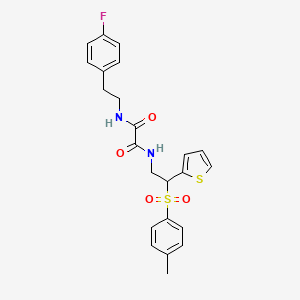
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)

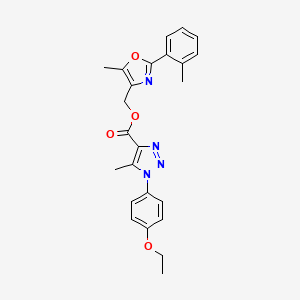

![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)
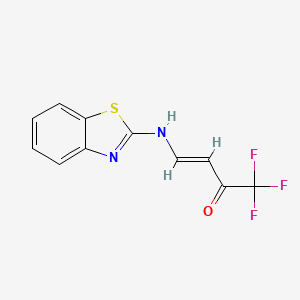
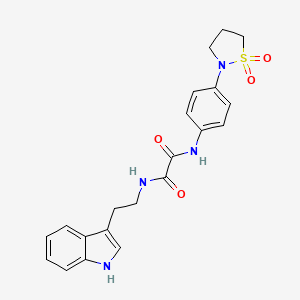
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)

